(5-Bromo-1-benzofuran-2-yl)methanol

Description

BenchChem offers high-quality (5-Bromo-1-benzofuran-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-1-benzofuran-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

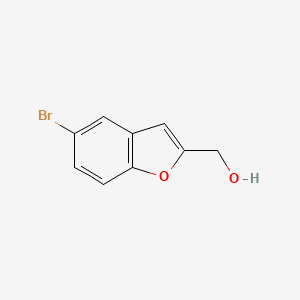

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYWIDBNICYLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383757 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38220-77-8 | |

| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of (5-Bromo-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of (5-Bromo-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. This document details its physicochemical characteristics, spectral data, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutics for neurodegenerative diseases and as a tool for studying cytochrome P450 enzymes.

Core Chemical Properties

(5-Bromo-1-benzofuran-2-yl)methanol is a solid organic compound with the molecular formula C₉H₇BrO₂.[1] Its structure consists of a benzofuran core brominated at the 5-position and substituted with a hydroxymethyl group at the 2-position.

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| CAS Number | 38220-77-8 | [1] |

| Appearance | Solid | |

| Melting Point | 101 °C | [1] |

| Boiling Point | 332.6 °C at 760 mmHg | [1] |

| Purity | ≥97% | [2] |

Spectroscopic and Analytical Profile

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of (5-Bromo-1-benzofuran-2-yl)methanol. While experimental spectra are not widely published, predicted data based on its chemical structure are available.[1] The following sections outline the expected spectral characteristics and provide a general protocol for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.5 | d | 1H | H-6 |

| ~7.4 | dd | 1H | H-7 |

| ~6.8 | s | 1H | H-3 |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.5 | br s | 1H | -OH |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~155 | C-7a |

| ~153 | C-2 |

| ~130 | C-3a |

| ~128 | C-4 |

| ~125 | C-6 |

| ~122 | C-5 |

| ~115 | C-7 |

| ~105 | C-3 |

| ~60 | -CH₂OH |

Experimental Protocol for NMR Spectroscopy: A general procedure for acquiring NMR spectra involves dissolving 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. ¹H and ¹³C NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3400-3200 | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (alcohol and ether) |

| 850-750 | C-H bend (aromatic) |

| 700-500 | C-Br stretch |

Experimental Protocol for FT-IR Spectroscopy: The FT-IR spectrum can be obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) is ground with dry KBr (100-200 mg) and pressed into a thin pellet. The spectrum is then recorded using an FT-IR spectrometer.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 226 and an [M+2]⁺ peak at m/z 228 of approximately equal intensity, which is characteristic of a monobrominated compound.[3]

Experimental Protocol for Mass Spectrometry: Mass spectra can be acquired using a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

Synthesis and Purification

General Synthesis Workflow: A plausible synthetic route involves the reaction of 5-bromosalicylaldehyde with a suitable two-carbon synthon, followed by cyclization to form the benzofuran ring and subsequent reduction of a carbonyl group to the alcohol.

Figure 1. A generalized workflow for the synthesis of (5-Bromo-1-benzofuran-2-yl)methanol.

Purification Protocol: Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

-

Recrystallization: Suitable solvents for recrystallization would likely include alcohols (e.g., ethanol, methanol) or a mixture of a polar and a non-polar solvent.

-

Column Chromatography: Silica gel column chromatography using a gradient of ethyl acetate in hexane is a common method for purifying benzofuran derivatives.[4]

Reactivity and Stability

Information on the specific reactivity and stability of (5-Bromo-1-benzofuran-2-yl)methanol is limited. However, based on its structure, the following can be inferred:

-

Reactivity: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions. The aromatic ring can participate in electrophilic substitution reactions, although the bromine atom and the furan ring will influence the regioselectivity.

-

Stability and Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Biological Activity and Applications in Drug Development

(5-Bromo-1-benzofuran-2-yl)methanol serves as a crucial building block for the synthesis of compounds with significant biological activities.

Inhibition of Cytochrome P450 2A6 (CYP2A6)

(5-Bromo-1-benzofuran-2-yl)methanol is used in the rational design of novel inhibitors of CYP2A6.[5] CYP2A6 is a human enzyme involved in the metabolism of nicotine and the activation of certain procarcinogens.[6] Inhibitors of CYP2A6 are being investigated as potential aids for smoking cessation and as chemopreventive agents.[6][7] Benzofuran derivatives have been shown to be potent and selective inhibitors of CYP2A6.[6]

Mechanism of CYP2A6 Inhibition: The mechanism of inhibition by benzofuran derivatives often involves the furan ring, which can be metabolized by CYP2A6 to a reactive intermediate that covalently binds to the enzyme, leading to mechanism-based inactivation.

Figure 2. Proposed mechanism of CYP2A6 inhibition by benzofuran derivatives.

Modulation of Amyloid-β (Aβ) Fibril Formation

This compound is also utilized as a reagent for the preparation and biological evaluation of (aminostyryl)benzofurans, which are inhibitors of amyloid-beta (Aβ) fibril formation.[5] The aggregation of Aβ peptides is a key pathological hallmark of Alzheimer's disease.[8]

Signaling Pathway of Aβ Aggregation Inhibition: Benzofuran-based compounds can modulate the Aβ aggregation pathway by interacting with Aβ monomers or oligomers, thereby preventing their assembly into neurotoxic fibrils.[9][10] The planar benzofuran scaffold is thought to play a crucial role in binding to the Aβ peptide.[9][11]

Figure 3. Modulation of Aβ aggregation by benzofuran derivatives.

Conclusion

(5-Bromo-1-benzofuran-2-yl)methanol is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and its utility as a precursor for potent biological modulators make it a compound of high interest for researchers in medicinal chemistry and pharmacology. Further investigation into its synthesis, reactivity, and biological applications is warranted to fully exploit its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (5-Bromo-1-benzofuran-2-yl)methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (5-BROMO-1-BENZOFURAN-2-YL)METHANOL | 38220-77-8 [chemicalbook.com]

- 6. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of (5-Bromo-1-benzofuran-2-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published experimental data for this specific molecule, this paper will focus on the expected spectroscopic characteristics and the detailed protocols for their acquisition and interpretation, providing a robust framework for researchers working with similar brominated benzofuran derivatives.

Molecular Structure and Properties

(5-Bromo-1-benzofuran-2-yl)methanol possesses a core benzofuran scaffold, a heterocyclic aromatic system where a benzene ring is fused to a furan ring. The molecule is further functionalized with a bromine atom at the C5 position of the benzene ring and a hydroxymethyl group at the C2 position of the furan ring.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol [1] |

| CAS Number | 38220-77-8[1] |

| Predicted LogP | 2.5 |

Spectroscopic Analysis Workflow

The definitive identification and structural confirmation of (5-Bromo-1-benzofuran-2-yl)methanol relies on a combination of modern spectroscopic techniques. The logical workflow for this process is outlined below.

Caption: Workflow for the structure elucidation of (5-Bromo-1-benzofuran-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of (5-Bromo-1-benzofuran-2-yl)methanol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to exhibit distinct signals corresponding to each unique proton in the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-4 |

| ~7.4 | dd | 1H | H-6 |

| ~7.3 | d | 1H | H-7 |

| ~6.7 | s | 1H | H-3 |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.5 (variable) | br s | 1H | -OH |

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~155 | C-7a |

| ~150 | C-2 |

| ~130 | C-3a |

| ~128 | C-6 |

| ~125 | C-4 |

| ~115 | C-5 |

| ~112 | C-7 |

| ~105 | C-3 |

| ~60 | -CH₂OH |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometry Data

For (5-Bromo-1-benzofuran-2-yl)methanol, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode would be suitable.

| m/z (Predicted) | Interpretation |

| 226/228 | [M+H]⁺ isotopic pattern characteristic of a monobrominated compound. |

| 209/211 | [M-OH]⁺, loss of the hydroxyl group. |

| 197/199 | [M-CH₂OH]⁺, loss of the hydroxymethyl group. |

| 118 | Loss of Br and CH₂OH. |

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL in the same solvent, optionally with the addition of 0.1% formic acid to promote protonation.

-

Instrumentation: Introduce the sample into a mass spectrometer equipped with an ESI or APCI source.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

-

Data Analysis: Analyze the resulting spectrum to determine the molecular weight and compare the isotopic pattern with the theoretical pattern for a compound containing one bromine atom. Interpret the fragmentation pattern to deduce structural features.

Caption: A plausible mass spectrometry fragmentation pathway for (5-Bromo-1-benzofuran-2-yl)methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) (Typical) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1000 | C-O stretch | Alcohol and Ether |

| 850-750 | C-H bend | Aromatic (out-of-plane) |

| 700-500 | C-Br stretch | Aryl bromide |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of (5-Bromo-1-benzofuran-2-yl)methanol is a systematic process that integrates data from multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. The combination of these methods, following the detailed protocols outlined in this guide, allows for the unambiguous confirmation of the molecular structure, which is a critical step in the development of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)methanol (CAS 38220-77-8): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-1-benzofuran-2-yl)methanol, a halogenated derivative of the benzofuran scaffold, has emerged as a significant building block in medicinal chemistry. Its unique structural features allow for the synthesis of a diverse range of molecules with potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and, most notably, its application in the development of inhibitors for crucial biological targets, including Cytochrome P450 2A6 (CYP2A6), amyloid-beta (Aβ) fibril formation, and Lysine-Specific Demethylase 1 (LSD1). Detailed experimental protocols for the synthesis and relevant biological assays are provided, alongside a summary of quantitative inhibitory data to facilitate further research and drug development endeavors.

Physicochemical Properties

(5-Bromo-1-benzofuran-2-yl)methanol is a solid compound at room temperature with a melting point of approximately 101°C.[1] It is characterized by the presence of a bromine atom on the benzofuran ring system, which can be exploited for further chemical modifications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (5-Bromo-1-benzofuran-2-yl)methanol

| Property | Value | Reference |

| CAS Number | 38220-77-8 | [1][2] |

| Molecular Formula | C₉H₇BrO₂ | [2][3] |

| Molecular Weight | 227.06 g/mol | [1][4] |

| Melting Point | 101 °C | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][4] |

| IUPAC Name | (5-bromo-1-benzofuran-2-yl)methanol | [1][4] |

| InChI Key | JYYWIDBNICYLBN-UHFFFAOYSA-N | [1][4] |

| SMILES | OCc1cc2ccc(Br)cc2o1 | [4] |

| Boiling Point (Predicted) | 332.6 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.665 g/cm³ | [2] |

Synthesis

Experimental Protocol: Synthesis of Benzofuran Precursor from 5-Bromosalicylaldehyde

This protocol describes the synthesis of a 2-substituted benzofuran from 5-bromosalicylaldehyde, which can then be converted to the target methanol derivative.

Materials:

-

5-Bromosalicylaldehyde

-

Ethyl chloroacetate or Chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Hydroxylamine hydrochloride

-

Base (e.g., Potassium hydroxide)

-

Ethanol

Procedure:

-

Synthesis of 5-Bromosalicylonitrile: 5-Bromosalicylaldehyde (0.05 mol) is reacted with hydroxylamine hydrochloride (0.055 mol) in anhydrous dimethylformamide at a gentle reflux for 20 minutes. The reaction mixture is then poured into cold water to precipitate the solid 5-bromosalicylonitrile.[5]

-

Condensation: The resulting 5-bromosalicylonitrile is condensed with either ethyl chloroacetate or chloroacetamide in the presence of a base like potassium carbonate in a suitable solvent such as acetone. This reaction is typically heated at reflux for 8-10 hours to yield the corresponding phenoxyacetate or phenoxyacetamide derivative.[5]

-

Cyclization: The intermediate from the previous step undergoes base-catalyzed cyclization to form the 3-amino-5-bromo-1-benzofuran-2-carboxylate or carboxamide. This is often achieved using a base like potassium hydroxide in a solvent such as dimethylformamide or ethanol.[5]

-

Conversion to (5-Bromo-1-benzofuran-2-yl)methanol: The resulting ester or amide can be hydrolyzed to the carboxylic acid, which is then reduced to the corresponding alcohol, (5-Bromo-1-benzofuran-2-yl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). Note: This final reduction step is a standard procedure in organic synthesis, although a specific protocol for this exact substrate was not found in the search results.

Applications in Drug Discovery

(5-Bromo-1-benzofuran-2-yl)methanol serves as a versatile scaffold for the development of potent inhibitors of various biological targets implicated in a range of diseases.

Inhibition of Cytochrome P450 2A6 (CYP2A6)

CYP2A6 is a key enzyme in the metabolism of nicotine and is also involved in the activation of certain procarcinogens.[6] Inhibition of CYP2A6 is a promising strategy for smoking cessation and cancer prevention. Benzofuran derivatives have been identified as potent inhibitors of this enzyme.[7]

This assay measures the inhibition of CYP2A6 activity by monitoring the decrease in the formation of the fluorescent product 7-hydroxycoumarin from the substrate coumarin.[6][8]

Materials:

-

Recombinant human CYP2A6 enzyme

-

Coumarin (substrate)

-

(5-Bromo-1-benzofuran-2-yl)methanol or its derivatives (inhibitor)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable solvent for inhibitor stock solution

-

Microplate reader with fluorescence detection (Excitation: ~370-390 nm, Emission: ~450-460 nm)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the CYP2A6 enzyme in a 96-well plate.

-

Add the test inhibitor ((5-Bromo-1-benzofuran-2-yl)methanol derivative) at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the substrate, coumarin (a typical concentration is 1-5 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile or perchloric acid).

-

Measure the fluorescence of the product, 7-hydroxycoumarin.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Quantitative Data: Various benzofuran and coumarin derivatives have been evaluated for their CYP2A6 inhibitory activity. The IC₅₀ values for some of these compounds are summarized in Table 2.

Table 2: IC₅₀ Values of Benzofuran and Coumarin Derivatives against CYP2A6

| Compound | IC₅₀ (µM) | Reference |

| Methoxsalen | 0.47 | [7] |

| Menthofuran | 1.27 | [7] |

| 4-Methoxybenzofuran | 2.20 | [7] |

| 5-Methoxycoumarin | 0.13 | [7] |

| 6-Methoxycoumarin | 0.64 | [7] |

| 6,7-Dihydroxycoumarin | 0.39 | [9] |

| 7,8-Dihydroxycoumarin | 4.61 | [9] |

Inhibition of Amyloid-Beta (Aβ) Fibril Formation

The aggregation of amyloid-beta peptides into fibrils is a hallmark of Alzheimer's disease.[10] Compounds that can inhibit this process are potential therapeutic agents. Benzofuran derivatives have been shown to inhibit Aβ fibril formation.[3][11]

This assay utilizes the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[12][13]

Materials:

-

Aβ peptide (e.g., Aβ₁₋₄₂)

-

Thioflavin T (ThT)

-

Phosphate buffer (e.g., PBS, pH 7.4)

-

(5-Bromo-1-benzofuran-2-yl)methanol or its derivatives (inhibitor)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)

Procedure:

-

Prepare a fresh stock solution of Aβ peptide and filter it to ensure it is monomeric.

-

In a 96-well plate, mix the Aβ peptide solution (final concentration typically 5-20 µM) with the test inhibitor at various concentrations.

-

Add ThT to each well (final concentration typically 10-25 µM).[14]

-

Seal the plate and incubate it at 37°C with intermittent shaking.

-

Monitor the fluorescence intensity over time.

-

The inhibition of fibril formation is determined by the reduction in the fluorescence signal compared to a control without the inhibitor. The IC₅₀ value can be calculated from the dose-response curve.

Quantitative Data: The inhibitory activity of several benzofuran-based compounds on Aβ aggregation has been reported.

Table 3: Inhibition of Aβ Aggregation by Benzofuran Derivatives

| Compound | Inhibition of Aβ₂₅₋₃₅ Fibril Formation IC₅₀ (µM) | Reference |

| 1 (a benzofuran-based hybrid) | 7.0 | [11] |

| 3 (a benzofuran-based hybrid) | 12.5 | [11] |

| Curcumin (reference compound) | 10.0 | [11] |

Note: The specific benzofuran derivatives are detailed in the cited reference.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in cancer by regulating gene expression.[15] Its overexpression is associated with various cancers, making it an attractive therapeutic target. Benzofuran derivatives have been developed as potent LSD1 inhibitors.[2]

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation of a histone H3 peptide substrate.[16]

Materials:

-

Recombinant human LSD1 enzyme

-

Dimethylated histone H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) or similar fluorescent probe

-

(5-Bromo-1-benzofuran-2-yl)methanol or its derivatives (inhibitor)

-

Assay buffer

-

Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

-

In a 96-well plate, add the LSD1 enzyme and the test inhibitor at various concentrations.

-

Add the dimethylated histone H3K4 peptide substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).[16]

-

Add a detection mixture containing HRP and the fluorescent probe.

-

Incubate at room temperature for a short period (e.g., 2-5 minutes) protected from light.[16]

-

Measure the fluorescence intensity.

-

The decrease in fluorescence signal corresponds to the inhibition of LSD1 activity, from which the IC₅₀ value can be determined.

Quantitative Data: A series of benzofuran derivatives have shown potent inhibitory activity against LSD1 and anti-proliferative effects against various cancer cell lines.

Table 4: LSD1 Inhibition and Anti-proliferative Activity of a Representative Benzofuran Derivative (Compound 17i)

| Assay | IC₅₀ (µM) | Reference |

| LSD1 Inhibition | 0.065 | [1][2] |

| MCF-7 (Breast Cancer) | 2.90 ± 0.32 | [1][2] |

| MGC-803 (Gastric Cancer) | 5.85 ± 0.35 | [1][2] |

| H460 (Lung Cancer) | 2.06 ± 0.27 | [1][2] |

| A549 (Lung Cancer) | 5.74 ± 1.03 | [1][2] |

| THP-1 (Leukemia) | 6.15 ± 0.49 | [1][2] |

Signaling Pathways and Experimental Workflows

The biological activities of derivatives of (5-Bromo-1-benzofuran-2-yl)methanol are rooted in their ability to modulate specific signaling pathways.

LSD1 Signaling in Cancer

LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). This activity leads to the repression of tumor suppressor genes and the activation of oncogenic pathways, promoting cancer cell proliferation and survival. Inhibition of LSD1 by benzofuran derivatives can reactivate tumor suppressor genes and inhibit cancer growth.

Caption: LSD1 signaling pathway in cancer and the inhibitory action of benzofuran derivatives.

Aβ Fibril Formation Pathway

Amyloid-beta peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β- and γ-secretases. The released Aβ monomers can misfold and aggregate, forming soluble oligomers, protofibrils, and ultimately insoluble fibrils that deposit as amyloid plaques in the brain. Benzofuran-based inhibitors are thought to interfere with this aggregation cascade.

Caption: The amyloid-beta fibril formation cascade and the point of intervention for benzofuran inhibitors.

Experimental Workflow for Inhibitor Screening

A generalized workflow for screening potential inhibitors, such as derivatives of (5-Bromo-1-benzofuran-2-yl)methanol, involves a series of in vitro assays to determine their potency and selectivity.

Caption: A typical experimental workflow for the screening and identification of lead compounds.

Conclusion

(5-Bromo-1-benzofuran-2-yl)methanol is a valuable and versatile chemical entity in the field of drug discovery. Its utility as a scaffold has been demonstrated in the development of potent inhibitors for diverse and therapeutically relevant targets such as CYP2A6, Aβ aggregation, and LSD1. The detailed physicochemical data, synthetic strategies, and experimental protocols for biological evaluation provided in this guide are intended to serve as a valuable resource for researchers and scientists. Further exploration of the chemical space around this benzofuran core is warranted to uncover novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of fibril formation in beta-amyloid peptide by a novel series of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic models related to methoxalen and menthofuran-cytochrome P450 (CYP) 2A6 interactions. benzofuran and coumarin derivatives as potent and selective inhibitors of CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrofluorometric analysis of CYP2A6-catalyzed coumarin 7-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of human cytochrome P450 2A6 by 7-hydroxycoumarin analogues: Analysis of the structure-activity relationship and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thioflavin T spectroscopic assay [assay-protocol.com]

- 13. benchchem.com [benchchem.com]

- 14. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. abcam.cn [abcam.cn]

An In-depth Technical Guide to (5-Bromo-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of (5-Bromo-1-benzofuran-2-yl)methanol. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Compound Data

(5-Bromo-1-benzofuran-2-yl)methanol is a halogenated derivative of the benzofuran scaffold, a heterocyclic compound class of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.

| Property | Value | Reference |

| Molecular Weight | 227.05 g/mol | |

| Molecular Formula | C₉H₇BrO₂ | |

| CAS Number | 38220-77-8 | |

| Canonical SMILES | C1=CC2=C(C=C1Br)C=C(O2)CO | |

| InChI Key | JYYWIDBNICYLBN-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 33.4 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and characterization of (5-Bromo-1-benzofuran-2-yl)methanol, based on established organic chemistry methodologies.

A plausible and efficient method for the synthesis of (5-Bromo-1-benzofuran-2-yl)methanol is the reduction of the corresponding aldehyde, 5-bromo-1-benzofuran-2-carbaldehyde, using a mild reducing agent such as sodium borohydride (NaBH₄).

Materials:

-

5-bromo-1-benzofuran-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-benzofuran-2-carbaldehyde (1 equivalent) in methanol or ethanol at room temperature.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure (5-Bromo-1-benzofuran-2-yl)methanol.

The identity and purity of the synthesized (5-Bromo-1-benzofuran-2-yl)methanol should be confirmed using standard analytical techniques.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable eluent system would be a mixture of hexane and ethyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point: To assess the purity of the solid product.

Proposed Biological Activity and Signaling Pathway

While specific biological data for (5-Bromo-1-benzofuran-2-yl)methanol is limited, the benzofuran scaffold is a well-established pharmacophore in anticancer drug discovery. Many benzofuran derivatives have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[3]

The proposed mechanism of action for (5-Bromo-1-benzofuran-2-yl)methanol is the inhibition of tubulin polymerization, a pathway shared by other anticancer agents like Combretastatin A-4.

Caption: Proposed mechanism of action: Inhibition of tubulin polymerization.

Experimental and Logical Workflows

The following diagrams illustrate key experimental and logical workflows relevant to the study of (5-Bromo-1-benzofuran-2-yl)methanol.

Caption: Workflow for the synthesis and characterization of the target compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for the compound (5-Bromo-1-benzofuran-2-yl)methanol. This benzofuran derivative is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and functional organic materials. This document compiles available data to facilitate its use in further research and development.

Physicochemical Properties

Basic physicochemical data for (5-Bromo-1-benzofuran-2-yl)methanol is summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol |

| CAS Number | 38220-77-8 |

Spectroscopic Data

At present, detailed experimental spectroscopic data for (5-Bromo-1-benzofuran-2-yl)methanol is not widely available in public databases. While predicted Nuclear Magnetic Resonance (NMR) spectra are mentioned in some sources, experimentally verified data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry have not been located in the searched literature. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound.

For reference, the characteristic spectral regions for the functional groups present in (5-Bromo-1-benzofuran-2-yl)methanol are outlined below.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the benzofuran ring system, likely appearing in the range of δ 7.0-8.0 ppm. The bromine atom at the 5-position will influence the chemical shifts and coupling patterns of the adjacent protons.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically in the region of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Aromatic and Heterocyclic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom (C5) would be expected at a lower field compared to its unsubstituted counterpart.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

Expected Infrared (IR) Spectroscopy Features:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Aromatic Stretch: Absorptions typically above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions typically below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.

-

C-Br Stretch: An absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Expected Mass Spectrometry Features:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (226/228 for the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio).

-

Fragment Ions: Fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), water (H₂O), or bromine (Br).

Synthesis Protocols

One plausible synthetic route could involve the reduction of a corresponding carboxylic acid or aldehyde, such as 5-bromo-1-benzofuran-2-carboxylic acid or 5-bromo-1-benzofuran-2-carbaldehyde.

General Experimental Workflow for Benzofuran Synthesis and Functionalization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzofuran derivative like (5-Bromo-1-benzofuran-2-yl)methanol.

Caption: Generalized workflow for the synthesis and characterization of (5-Bromo-1-benzofuran-2-yl)methanol.

This guide serves as a foundational resource for researchers working with (5-Bromo-1-benzofuran-2-yl)methanol. Due to the current lack of comprehensive experimental data in the public domain, it is recommended that researchers undertaking work with this compound perform thorough in-house characterization.

An In-depth Technical Guide to the ¹H NMR Spectrum of (5-Bromo-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the synthesis, characterization, and quality control of this and related benzofuran derivatives.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for (5-Bromo-1-benzofuran-2-yl)methanol is summarized in the table below. These predictions are based on the analysis of substituent effects on the benzofuran ring system. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 6.75 | Singlet (s) | - | 1H |

| H-4 | ~ 7.55 | Doublet (d) | ~ 2.0 | 1H |

| H-6 | ~ 7.40 | Doublet of doublets (dd) | ~ 8.7, 2.0 | 1H |

| H-7 | ~ 7.35 | Doublet (d) | ~ 8.7 | 1H |

| -CH₂- | ~ 4.80 | Doublet (d) | ~ 6.0 | 2H |

| -OH | Variable (e.g., ~ 2.0 - 4.0) | Triplet (t) or Broad Singlet (br s) | ~ 6.0 (if coupled) | 1H |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of (5-Bromo-1-benzofuran-2-yl)methanol with the non-equivalent protons labeled. These labels correspond to the assignments in the data table above.

Figure 1. Chemical structure of (5-Bromo-1-benzofuran-2-yl)methanol with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of (5-Bromo-1-benzofuran-2-yl)methanol.

1. Sample Preparation

-

Analyte : Weigh approximately 5-10 mg of (5-Bromo-1-benzofuran-2-yl)methanol.

-

Solvent : Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for more polar compounds and has the advantage of shifting the hydroxyl proton signal further downfield, reducing the likelihood of overlap with other signals.

-

Procedure :

-

Place the weighed sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

If TMS is not already present in the solvent, add a very small amount as an internal standard (0.03% v/v).

-

Gently agitate the vial to ensure the sample is fully dissolved. Sonication may be used if necessary.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection coils (typically 4-5 cm).

-

Cap the NMR tube securely.

-

2. Instrument and Acquisition Parameters

-

Spectrometer : A 400 MHz or 500 MHz NMR spectrometer equipped with a standard probe.

-

Experiment : A standard one-dimensional proton NMR experiment.

-

Typical Parameters :

-

Temperature : 298 K (25 °C)

-

Number of Scans (NS) : 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1) : 1-2 seconds. This delay allows for the relaxation of the nuclei between pulses, ensuring accurate integration.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Pulse Width (P1) : A 90° pulse, calibrated for the specific probe.

-

Spectral Width (SW) : A range of approximately -2 to 12 ppm is generally sufficient for most organic molecules.

-

3. Data Processing and Analysis

-

Fourier Transformation : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integration : The area under each peak is integrated to determine the relative number of protons corresponding to each signal.

-

Peak Picking : The chemical shift of each peak is determined.

-

Analysis : The chemical shifts, multiplicities, coupling constants, and integration values are analyzed to confirm the structure of the molecule.

This comprehensive guide provides the necessary information for researchers and scientists to predict, acquire, and interpret the ¹H NMR spectrum of (5-Bromo-1-benzofuran-2-yl)methanol, facilitating its use in drug development and other scientific research.

Technical Guide to the ¹³C NMR Spectroscopy of (5-Bromo-1-benzofuran-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹³C NMR chemical shifts based on established principles and data from analogous structures. It also includes a comprehensive, generalized experimental protocol for acquiring high-quality ¹³C NMR spectra for benzofuran derivatives and similar organic molecules.

Data Presentation: Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for (5-Bromo-1-benzofuran-2-yl)methanol are summarized in Table 1. These values are estimated based on the analysis of substituent effects on the benzofuran scaffold and comparison with experimentally determined data for structurally related compounds. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.

Table 1: Predicted ¹³C NMR Chemical Shifts for (5-Bromo-1-benzofuran-2-yl)methanol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | ~155-160 | Attached to oxygen and the methanol substituent. |

| C3 | ~105-110 | Vinyl carbon in the furan ring. |

| C3a | ~128-132 | Bridgehead carbon. |

| C4 | ~125-130 | Aromatic CH. |

| C5 | ~115-120 | Carbon bearing the bromine atom. |

| C6 | ~120-125 | Aromatic CH. |

| C7 | ~110-115 | Aromatic CH. |

| C7a | ~150-155 | Bridgehead carbon attached to oxygen. |

| -CH₂OH | ~60-65 | Methanol carbon. |

Note: These are predicted values and may differ from experimental results. The solvent used for analysis can also influence the chemical shifts.

Experimental Protocols

The following section outlines a generalized, robust methodology for the acquisition of a standard proton-decoupled ¹³C NMR spectrum for a benzofuran derivative such as (5-Bromo-1-benzofuran-2-yl)methanol.[1][2]

Sample Preparation

-

Sample Purity: Ensure the sample of (5-Bromo-1-benzofuran-2-yl)methanol is of high purity to avoid the presence of extraneous signals in the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). CDCl₃ is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency to optimize signal detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which results in sharp and well-resolved spectral lines.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments) is typically employed.[1]

-

Spectral Width: Set a spectral width that covers the expected range of chemical shifts for all carbon atoms in the molecule (typically 0-200 ppm for most organic compounds).

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a dilute sample, a higher number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.[1] For quantitative measurements, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.[2]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape. Correct the baseline to be flat for accurate integration and peak picking.

-

Referencing: Reference the spectrum by setting the chemical shift of the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.

Mandatory Visualization

The following diagram illustrates the molecular structure of (5-Bromo-1-benzofuran-2-yl)methanol with the carbon atoms numbered for correlation with the ¹³C NMR data presented in Table 1.

References

Mass Spectrometry of (5-Bromo-1-benzofuran-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometric behavior of (5-Bromo-1-benzofuran-2-yl)methanol. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide synthesizes information from the mass spectrometry of structurally related benzofuran derivatives, brominated aromatic compounds, and established fragmentation principles of alcohols. This document is intended to serve as a predictive reference for researchers working with this and similar molecules.

Predicted Mass Spectral Data

The mass spectral data for (5-Bromo-1-benzofuran-2-yl)methanol is predicted based on its chemical structure and the known fragmentation patterns of related compounds. The compound has a molecular formula of C₉H₇BrO₂ and a molecular weight of approximately 227.05 g/mol .[1] The presence of bromine is a key feature, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 1: Predicted Key Ions in the Mass Spectrum of (5-Bromo-1-benzofuran-2-yl)methanol

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Predicted Fragment Ion | Interpretation |

| 226 | 228 | [M]⁺ | Molecular ion |

| 225 | 227 | [M-H]⁺ | Loss of a hydrogen radical |

| 208 | 210 | [M-H₂O]⁺ | Loss of water (dehydration) |

| 197 | 199 | [M-CHO]⁺ | Loss of a formyl radical |

| 146 | 146 | [M-Br]⁺ | Loss of a bromine radical |

| 118 | 118 | [C₈H₆O]⁺ | Benzofuran moiety after loss of Br and CH₂OH |

| 117 | 117 | [C₈H₅O]⁺ | Further fragmentation of the benzofuran ring |

Predicted Fragmentation Pathway

The fragmentation of (5-Bromo-1-benzofuran-2-yl)methanol under electron ionization (EI) is expected to follow several key pathways, primarily driven by the stability of the resulting fragments. The initial ionization will form the molecular ion [M]⁺. Subsequent fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

Key predicted fragmentation steps include:

-

Alpha-cleavage: The bond between the benzofuran ring and the methanol group can cleave, leading to the loss of a hydrogen radical or the entire hydroxymethyl group.

-

Dehydration: Alcohols readily lose a molecule of water (18 Da) under EI conditions, leading to the formation of a more stable radical cation.[2][3][4]

-

Loss of Bromine: The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.

-

Ring Fragmentation: The benzofuran ring system itself can undergo fragmentation, leading to smaller aromatic cations.

Caption: Predicted Fragmentation Pathway of (5-Bromo-1-benzofuran-2-yl)methanol

Hypothetical Experimental Protocol

This section outlines a plausible experimental protocol for the analysis of (5-Bromo-1-benzofuran-2-yl)methanol using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source.

3.1. Sample Preparation

-

Solution Preparation: Prepare a 1 mg/mL stock solution of (5-Bromo-1-benzofuran-2-yl)methanol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Dilution: Dilute the stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC-MS system.

3.2. GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI).[5]

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

3.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to the chromatographic peak of (5-Bromo-1-benzofuran-2-yl)methanol should be extracted and analyzed. The fragmentation pattern should be compared with the predicted data in Table 1 and the pathway in the diagram above. The isotopic pattern of bromine-containing fragments should be carefully examined to confirm their identity.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of (5-Bromo-1-benzofuran-2-yl)methanol is depicted in the following diagram.

Caption: Experimental Workflow for GC-MS Analysis

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry of (5-Bromo-1-benzofuran-2-yl)methanol. Researchers can use this information as a starting point for their own experimental work and data interpretation. It is important to note that actual experimental results may vary depending on the specific instrumentation and conditions used.

References

- 1. Page loading... [guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Predicted Infrared Spectrum of (5-Bromo-1-benzofuran-2-yl)methanol

Introduction

(5-Bromo-1-benzofuran-2-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzofuran scaffold in biologically active molecules.[1][2][3] Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of such compounds, providing valuable information about their functional groups and molecular structure. This technical guide presents a detailed analysis of the predicted IR spectrum of (5-Bromo-1-benzofuran-2-yl)methanol.

Despite a thorough review of scientific literature and chemical databases, a publicly available experimental IR spectrum for this specific compound has not been found. Consequently, this guide provides a predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups and by analogy with related structures for which spectral data is available.[4][5][6]

Predicted Infrared Spectrum Analysis

The structure of (5-Bromo-1-benzofuran-2-yl)methanol comprises a benzofuran ring system, a hydroxyl group (-OH), and a bromine substituent on the benzene ring. The predicted IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups.

Key Functional Group Vibrations

-

O-H Stretching: The presence of the primary alcohol will give rise to a strong, broad absorption band in the region of 3400-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.

-

C-H Stretching: Aromatic C-H stretching vibrations from the benzofuran ring are anticipated to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range). Aliphatic C-H stretching from the methylene group (-CH₂-) will be observed as medium to strong bands just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range).

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene and furan rings will produce several medium to weak absorption bands in the 1650-1450 cm⁻¹ region.

-

C-O Stretching: Two C-O stretching vibrations are expected. The C-O stretch of the primary alcohol (C-OH) will likely appear as a strong band in the 1050-1000 cm⁻¹ region. The C-O-C stretching of the furan ring is expected in the 1250-1020 cm⁻¹ range.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to be found in the far-infrared region, typically between 680 cm⁻¹ and 515 cm⁻¹. The exact position can be influenced by the substitution pattern of the aromatic ring.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the predicted key infrared absorption bands for (5-Bromo-1-benzofuran-2-yl)methanol, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400-3200 | Strong, Broad | Alcohol | O-H Stretch (H-bonded) |

| 3100-3000 | Weak to Medium | Aromatic | C-H Stretch |

| 2950-2850 | Medium | Methylene | C-H Stretch |

| 1620-1580 | Medium to Weak | Aromatic/Furan | C=C Stretch |

| 1500-1450 | Medium to Weak | Aromatic/Furan | C=C Stretch |

| 1250-1180 | Strong | Furan | Asymmetric C-O-C Stretch |

| 1050-1000 | Strong | Primary Alcohol | C-O Stretch |

| 850-750 | Strong | Aromatic | C-H Out-of-plane Bend |

| 680-515 | Medium to Weak | Aryl Halide | C-Br Stretch |

Experimental Protocol: Acquiring the FTIR Spectrum

For researchers who have synthesized or acquired (5-Bromo-1-benzofuran-2-yl)methanol, the following is a standard protocol for obtaining its Fourier-Transform Infrared (FTIR) spectrum.

Objective: To obtain a high-quality infrared spectrum of solid (5-Bromo-1-benzofuran-2-yl)methanol for structural characterization.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Spatula and analytical balance

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of the (5-Bromo-1-benzofuran-2-yl)methanol sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous, fine powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typical acquisition parameters are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve the signal-to-noise ratio)

-

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum of the compound.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the spectral analysis of (5-Bromo-1-benzofuran-2-yl)methanol.

Caption: Structure of (5-Bromo-1-benzofuran-2-yl)methanol.

References

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzofuran(271-89-6) IR Spectrum [m.chemicalbook.com]

- 6. Benzofuran [webbook.nist.gov]

The Multifaceted Biological Activities of Benzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction

Benzofuran, a heterocyclic organic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast array of natural products and synthetic molecules of significant pharmacological interest. The inherent versatility of the benzofuran scaffold has allowed for extensive chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the prominent biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, antidiabetic, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cancer progression, such as VEGFR-2, and the induction of apoptosis.[3][4][5]

Quantitative Anticancer Data

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of several benzofuran derivatives against various cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-based chalcone | 4g | HCC1806 (Breast) | 5.93 | [3] |

| Benzofuran-based chalcone | 4g | HeLa (Cervical) | 5.61 | [3] |

| Benzofuran-based chalcone | 4n | HeLa (Cervical) | 3.18 | [3] |

| Chalcone benzofuran | 6d | VEGFR-2 Inhibition | 0.001 | [1] |

| 3-Amidobenzofuran | 28g | MDA-MB-231 (Breast) | 3.01 | [6] |

| 3-Amidobenzofuran | 28g | HCT-116 (Colon) | 5.20 | [6] |

| 1,2,3-Triazole | 50g | HCT-116 (Colon) | 0.87 | [6] |

| 1,2,3-Triazole | 50g | HeLa (Cervical) | 0.73 | [6] |

| 1,2,3-Triazole | 50g | A549 (Lung) | 0.57 | [6] |

| Oxindole-based benzofuran hybrid | 22d | MCF-7 (Breast) | 3.41 | [6] |

| Oxindole-based benzofuran hybrid | 22f | MCF-7 (Breast) | 2.27 | [6] |

| Halogenated Benzofuran | VIII | HL-60 (Leukemia) | 0.1 | [7] |

| Halogenated Benzofuran | VIII | K562 (Leukemia) | 5.0 | [7] |

| Benzofuran derivative | 1c | K562 (Leukemia) | ~20-85 | [7] |

| Benzofuran derivative | 1e | HeLa (Cervical) | ~20-85 | [7] |

| Benzofuran derivative | 2d | MOLT-4 (Leukemia) | ~20-85 | [7] |

| Benzofuran derivative | 3a | HUVEC (Normal) | ~20-85 | [7] |

| Benzofuran derivative | 3d | K562 (Leukemia) | ~20-85 | [7] |

| Benzofuran–nicotinonitrile hybrid | 3b | MCF-7 (Breast) | 7.53 | [8] |

| Benzofuran–nicotinonitrile hybrid | 3c | MCF-7 (Breast) | 9.17 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzofuran derivatives (test compounds)

-

MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

Signaling Pathway: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2.

Caption: Inhibition of VEGFR-2 signaling by benzofuran derivatives.

Antimicrobial Activity

Benzofuran derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[9][10][11] Their efficacy is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Quantitative Antimicrobial Data

The antimicrobial activity of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1 | Salmonella typhimurium | 12.5 | [9] |

| 1 | Escherichia coli | 25 | [9] |

| 1 | Staphylococcus aureus | 12.5 | [9] |

| 2 | Staphylococcus aureus | 25 | [9] |

| 5 | Penicillium italicum | 12.5 | [9] |

| 6 | Penicillium italicum | 12.5-25 | [9] |

| 6 | Colletotrichum musae | 12.5-25 | [9] |

| 6a | Bacillus subtilis | 6.25 | [12] |

| 6b | Staphylococcus aureus | 6.25 | [12] |

| 6f | Escherichia coli | 6.25 | [12] |

| Hydrophobic benzofuran analog | Escherichia coli | 0.39-3.12 | [10] |

| Hydrophobic benzofuran analog | Staphylococcus aureus | 0.39-3.12 | [10] |

| Hydrophobic benzofuran analog | Methicillin-resistant S.aureus | 0.39-3.12 | [10] |

| Hydrophobic benzofuran analog | Bacillus subtilis | 0.39-3.12 | [10] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [11] |

| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 | [11] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of compounds.

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable growth medium

-

Sterile Petri dishes

-

Sterile cork borer or pipette tips

-

Benzofuran derivatives (test compounds)

-

Positive control (e.g., a standard antibiotic)

-

Negative control (e.g., the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, inoculate the surface of the agar with a standardized suspension of the test microorganism.

-

Well Creation: Aseptically create wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the benzofuran derivative solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at an appropriate temperature for the test microorganism for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow: Agar Well Diffusion

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as NF-κB and MAPK.[13][14]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzofuran derivatives is often assessed in vivo using models like the carrageenan-induced paw edema test in rodents.

| Compound | Assay | IC50 (µM) or % Inhibition | Reference |

| 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 | [9] |

| 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 | [9] |

| 6b | Carrageenan-induced paw edema (2h) | 71.10% | [12] |

| 6a | Carrageenan-induced paw edema (2h) | 61.55% | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is used to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% in sterile saline)

-

Benzofuran derivatives (test compounds)

-

Positive control (e.g., indomethacin)

-

Vehicle control

-

Plethysmometer or calipers

Procedure:

-

Animal Grouping and Acclimatization: Acclimatize animals and divide them into control and treatment groups.

-

Compound Administration: Administer the benzofuran derivatives, positive control, or vehicle to the respective groups, typically orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the carrageenan control group.

Signaling Pathway: NF-κB and MAPK Inhibition

The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting these pathways.

References